4-Hydroxytamoxifen

概要

説明

4-Hydroxytamoxifen is a selective estrogen receptor modulator belonging to the triphenylethylene group. It is an active metabolite of tamoxifen, a widely used therapeutic agent for the treatment and prevention of estrogen receptor-positive breast cancer. This compound exhibits both estrogenic and antiestrogenic properties depending on the tissue type .

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxytamoxifen can be synthesized through the hydroxylation of tamoxifen. The process involves the use of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which catalyze the hydroxylation at the 4-position of the tamoxifen molecule . The reaction typically requires specific conditions such as the presence of oxygen and a suitable cofactor like NADPH.

Industrial Production Methods: In industrial settings, this compound is produced using advanced biotechnological methods that ensure high yield and purity. The process involves the use of genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. This method is preferred due to its efficiency and cost-effectiveness .

化学反応の分析

Isomerization

4-OHT undergoes a cis-trans (E-Z) interconversion, which is favored by solvents with low dielectric constants when exposed to light or when incubated in a culture medium . Isomerization occurs in common laboratory solvents . Storage of the compound in tetrahydrofuran containing approximately 0.025% butylated hydroxytoluene (BHT) at -25 °C in the dark can prevent this process. Solutions stored in this manner should remain active for approximately 6 months with less than 5% loss in isomeric purity .

Reactions with Estrogen Receptors

Fluorescent this compound conjugates bind with good affinity to the estrogen receptor in vitro . Research has explored the creation of this compound analogs attached to fluorescent dyes with varying degrees of cell permeability to target membrane receptors for steroid hormones selectively .

Macroautophagy

Studies show that 4-OHT induces macroautophagy in breast cancer cells . Only 20% to 25% of breast cancer cells treated with 4-OHT in vitro die via caspase-dependent cell death . The pan-caspase inhibitor z-VAD-fmk can block 4-OHT–induced cell death, but not 4-OHT–induced macroautophagy, which indicates that these two outcomes of antiestrogen treatment are not linked in an obligatory manner . 4-OHT–resistant cells selected from ER+ breast cancer cells demonstrate an increased ability to undergo antiestrogen-induced macroautophagy without caspase-dependent cell death induction .

Metabolism

Tamoxifen and this compound markedly induce cytochrome P450 3A4, a drug-metabolizing enzyme of central importance, in primary cultures of human hepatocytes . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry are used to analyze 4-OHT, tamoxifen, and other metabolites in biological systems .

科学的研究の応用

Breast Cancer Treatment

Mechanism of Action

4-Hydroxytamoxifen functions primarily as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors, inhibiting estrogen's proliferative effects on breast tissue, which is crucial in estrogen receptor-positive breast cancers.

Clinical Studies

- A study demonstrated that this compound gel applied percutaneously resulted in significant reductions in tumor tissue proliferation markers (Ki-67 and PCNA) in postmenopausal women with invasive estrogen receptor-positive breast cancer. The results indicated that the efficacy of the gel was comparable to that of oral tamoxifen, with no significant adverse effects reported .

- Another randomized phase II trial focused on transdermal administration of this compound, showing a decrease in Ki-67 labeling index in ductal carcinoma in situ lesions, further supporting its potential as a localized treatment option .

Chemoprevention

Potential for Preventive Therapy

Due to its ability to inhibit cell proliferation, this compound is being evaluated for chemopreventive strategies against breast cancer. Studies have indicated that topical application can reduce the incidence of breast tumors without the systemic side effects associated with oral administration .

Non-Malignant Breast Diseases

Topical Applications

this compound is undergoing clinical evaluation for treating various non-malignant breast conditions. Its application was shown to be well tolerated in animal studies, resulting in reduced mammary tumor incidence and improved survival rates . The compound's pharmacological effects include decreased food consumption and changes in reproductive organ morphology, which were attributed to its antiestrogenic activity.

Mechanisms of Resistance

Understanding Resistance Development

Research has highlighted that this compound can induce macroautophagy in estrogen receptor-positive breast cancer cells, which may contribute to acquired resistance against antiestrogen therapies. This mechanism suggests that while some cells undergo apoptosis, others may survive through autophagic processes, complicating treatment outcomes .

Safety Profile and Carcinogenicity

Toxicology Studies

Long-term studies have shown that this compound is not carcinogenic when applied topically. In a study involving female rats, the compound significantly reduced the incidence of mammary tumors without inducing hepatotoxicity or other carcinogenic effects commonly associated with oral tamoxifen administration .

Data Table: Summary of Key Studies on this compound

作用機序

4-Hydroxytamoxifen exerts its effects by binding to estrogen receptors, inducing a conformational change that blocks or alters the expression of estrogen-dependent genes. This results in the inhibition of estrogen-stimulated cellular proliferation. The compound acts as both an agonist and antagonist depending on the tissue type, making it a versatile therapeutic agent .

類似化合物との比較

Tamoxifen: The parent compound of 4-Hydroxytamoxifen, used widely in breast cancer treatment.

Endoxifen: Another active metabolite of tamoxifen, known for its potent antiestrogenic effects.

Raloxifene: A selective estrogen receptor modulator with similar properties but different tissue selectivity.

Uniqueness of this compound: this compound is unique due to its high affinity for estrogen receptors and its ability to act as both an agonist and antagonist. This dual functionality allows it to be effective in a variety of estrogen-dependent conditions, making it a valuable compound in both research and clinical settings .

生物活性

4-Hydroxytamoxifen (4-OHT) is a potent active metabolite of tamoxifen, primarily known for its role in the treatment of estrogen receptor-positive breast cancer. This article delves into the biological activity of 4-OHT, focusing on its pharmacological mechanisms, clinical implications, and comparative studies with other treatments.

This compound functions primarily as a selective estrogen receptor modulator (SERM). It exhibits anti-estrogenic properties in breast tissue, which is crucial for inhibiting the growth of estrogen-dependent tumors. Specifically, 4-OHT binds to estrogen receptors (ERs) and alters gene expression related to cell proliferation and apoptosis.

- Binding Affinity : 4-OHT has a significantly higher binding affinity for ERs compared to tamoxifen, being reported to be 30-100 times more active than its parent compound in inhibiting cell proliferation in breast cancer cells .

- Selective Estrogen Receptor Modulation : While it acts as an antagonist in breast tissue, it can function as an agonist in other tissues such as bone and cardiovascular systems, providing protective effects against osteoporosis and heart diseases .

Pharmacokinetics

The pharmacokinetics of 4-OHT are influenced by its metabolism. It is primarily formed through the hydroxylation of tamoxifen via cytochrome P450 enzymes, particularly CYP2D6. The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Half-life | Approximately 7-14 hours |

| Bioavailability | Variable; influenced by dosage form |

| Peak plasma concentration | Achieved within 1-2 hours post-administration |

Clinical Studies

Several clinical trials have assessed the efficacy and safety of 4-OHT compared to tamoxifen and other treatment modalities.

Case Study: Transdermal vs. Oral Administration

A recent phase II randomized clinical trial investigated transdermal this compound gel versus oral tamoxifen in women with ductal carcinoma in situ (DCIS). Key findings include:

- Efficacy : The primary endpoint was the change in Ki67 labeling index (LI), a marker for cell proliferation. The results indicated that the mean Ki67 LI decreased by 3.4% in the 4-OHT group compared to 5.1% in the oral tamoxifen group (p < 0.03) .

- Plasma Concentrations : Plasma levels of 4-OHT were significantly lower in the transdermal group (0.2 ng/mL) compared to the oral group (1.1 ng/mL), suggesting a potentially reduced systemic exposure with similar local efficacy .

Comparative Efficacy Study

Another study evaluated the effectiveness of co-administering 4-OHT with anti-miR-21 to combat tamoxifen resistance. Preliminary results indicated that this combination could enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth .

Safety Profile

The safety profile of 4-OHT has been closely monitored across various studies:

- Adverse Effects : Common side effects reported include hot flashes and vaginal discharge, similar to those observed with oral tamoxifen administration . However, systemic effects such as changes in coagulation markers were less pronounced with transdermal delivery.

- Long-term Effects : Ongoing studies are needed to assess any long-term risks associated with chronic use, especially concerning cardiovascular health and bone density.

特性

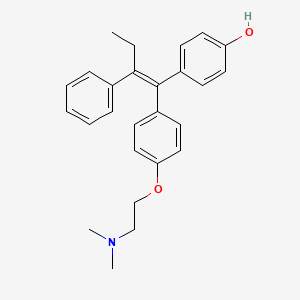

IUPAC Name |

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZVZSFRXZGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037094 | |

| Record name | 4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68392-35-8 | |

| Record name | 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68392-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-hydroxytamoxifen acts as an antagonist of the estrogen receptor α (ERα), primarily by competitively binding to it and blocking the binding of estradiol, a natural estrogen. [] This interaction disrupts the normal function of ERα, which plays a crucial role in the growth and proliferation of estrogen-dependent breast cancer cells. [, ] By inhibiting ERα signaling, this compound exerts its antitumor effects by inhibiting cell growth and inducing apoptosis (programmed cell death) in these cells. [, , ] Interestingly, this compound can also display some estrogenic effects in certain tissues, such as the uterus, highlighting its complex pharmacological profile. [, , ]

A:

- Spectroscopic data: While the provided papers don't delve into detailed spectroscopic analyses, they do mention techniques like HPLC separation and UV activation for detection and quantification of this compound. [] For a complete understanding of its spectroscopic properties, further investigations using techniques like NMR, IR, and mass spectrometry would be necessary.

ANone: The provided research papers focus primarily on the biological activity and metabolism of this compound rather than its material compatibility or stability under various conditions. To determine its compatibility with different materials and its stability across varying temperatures, pH levels, and storage conditions, further investigation is required.

ANone: this compound itself is not a catalyst and does not possess inherent catalytic properties. Its primary mode of action revolves around binding to the estrogen receptor, influencing downstream signaling pathways rather than catalyzing chemical reactions.

A: Researchers have employed molecular docking studies to predict the binding mode of this compound and its analogs to the estrogen receptor α (ERα). [] These simulations help visualize the interactions between the compound and the receptor's active site, providing insights into the structural features crucial for binding affinity and potentially guiding the design of novel therapeutics with improved efficacy. QSAR models, which correlate structural features with biological activity, can further aid in optimizing the design of this compound analogs with enhanced potency and selectivity.

ANone: Modifications to the structure of this compound can significantly impact its activity, potency, and selectivity. For instance:

- Hydroxyl group at the 4-position: This is crucial for high-affinity binding to ERα and potent antiestrogenic activity. []

- Side chain at the ethyl amino group: The dimethylaminoethyl side chain contributes significantly to its antiestrogenic activity. Modifications to this side chain can alter its pharmacological profile, potentially even leading to compounds with partial agonist activity. [, , ]

- Conjugation to other molecules: Conjugating this compound to other molecules, such as fluorescent dyes or polymers, can influence its cellular uptake, subcellular localization, and even its mechanism of action. [, ]

A: While the research papers don't provide detailed information about specific formulation strategies for this compound, they highlight that its administration as a prodrug, such as tamoxifen, is common. [, ] This strategy takes advantage of the body's metabolic pathways to convert tamoxifen into its active metabolite, this compound, potentially improving its bioavailability and therapeutic efficacy.

ANone: The research papers provided focus on the scientific and pharmacological aspects of this compound. Information regarding specific SHE (Safety, Health, and Environment) regulations would be found in safety data sheets, regulatory guidelines, and other relevant documentation.

A:

- Absorption: this compound is well-absorbed following oral administration. []

- Distribution: It distributes widely throughout the body, accumulating in fatty tissues. []

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes, mainly CYP2D6, leading to the formation of metabolites like endoxifen. [, , , ]

- Excretion: Excreted primarily in the feces, with a small portion in urine. []

- In vivo activity: this compound exhibits potent antiestrogenic activity in vivo, effectively inhibiting the growth of estrogen-dependent breast cancer cells in both preclinical and clinical settings. [, , , ]

A:

- In vitro: this compound effectively inhibits the proliferation of ERα-positive breast cancer cell lines, such as MCF-7, in a dose-dependent manner. [, , , , , ] It also induces apoptosis in these cells. [, , ]

- In vivo: In animal models, this compound significantly reduces tumor growth and increases survival. [, , ]

- Clinical trials: Extensive clinical trials have demonstrated the efficacy of tamoxifen, which is metabolized to this compound, in the treatment and prevention of ER-positive breast cancer. [, , , , ]

ANone: Resistance to this compound can arise due to several mechanisms, including:

- Loss or alterations in ERα: Mutations or decreased expression of ERα can reduce sensitivity to this compound. [, , ]

- Activation of alternative signaling pathways: Upregulation of growth factor signaling pathways, like VEGF/VEGFR2 and p38 MAPK, can bypass the ERα pathway and promote cell survival despite this compound treatment. []

- Metabolic alterations: Polymorphisms in genes encoding CYP2D6, the enzyme primarily responsible for converting tamoxifen to its active metabolites, can lead to lower levels of this compound and reduced efficacy. [, , ]

ANone: While generally well-tolerated, this compound, like many anticancer agents, can cause side effects, including:

- Hot flashes: A common side effect attributed to its antiestrogenic effects in the brain. []

- Endometrial changes: this compound can have estrogenic effects in the uterus, potentially increasing the risk of endometrial cancer with long-term use. [, , , ]

- Thromboembolic events: May increase the risk of blood clots, particularly in women with pre-existing risk factors. []

ANone: Researchers are exploring targeted drug delivery approaches to improve the therapeutic index of this compound:

- Nanoparticle-based delivery: Encapsulating this compound in nanoparticles could enhance its delivery to tumor sites, potentially improving efficacy and reducing off-target effects. [, ]

ANone:

- ERα expression: ERα expression levels in tumor tissue are a crucial predictive biomarker for tamoxifen response. [, , ]

- CYP2D6 genotype: Genetic testing for CYP2D6 polymorphisms can help identify individuals who may metabolize tamoxifen poorly, potentially impacting this compound levels and treatment efficacy. [, , ]

- Serum this compound and endoxifen levels: Monitoring serum concentrations of these metabolites could be used to optimize dosing and improve treatment outcomes. [, ]

A:

- HPLC (High-Performance Liquid Chromatography): Used to separate and quantify this compound and its metabolites in biological samples. [, , , , , ]

- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A highly sensitive and specific technique for the quantification of this compound and its metabolites. [, ]

- Immunoassays: ELISA-based methods can be used to measure this compound concentrations. []

ANone: The provided research focuses on the pharmacological aspects of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.

ANone: While not explicitly discussed in the provided papers, the dissolution and solubility of this compound can influence its bioavailability and therapeutic efficacy. Further research exploring its dissolution rate and solubility in different media is crucial for optimizing its formulation and delivery.

ANone: Analytical methods used to quantify this compound and its metabolites are rigorously validated to ensure accuracy, precision, and specificity. These validation procedures typically involve assessing linearity, sensitivity, selectivity, accuracy, precision, recovery, and stability.

ANone: Strict quality control and assurance measures are employed throughout the development, manufacturing, and distribution of this compound to ensure its consistency, safety, and efficacy. These measures involve adherence to Good Manufacturing Practices (GMP) and other relevant regulatory guidelines.

ANone: The provided papers primarily focus on the pharmacological aspects of this compound. Further research is necessary to thoroughly investigate its potential immunogenicity and its impact on the immune system.

ANone: The research papers do not provide conclusive evidence regarding this compound's direct impact on the induction or inhibition of drug-metabolizing enzymes. Investigating its potential interactions with enzymes beyond CYP2D6, such as CYP3A4, is crucial for understanding its metabolic fate and potential for drug-drug interactions.

ANone: Several alternative endocrine therapies are available for ER-positive breast cancer, including:

- Aromatase inhibitors: These drugs, like anastrozole and letrozole, block the production of estrogen. []

- Fulvestrant: A selective estrogen receptor degrader (SERD) that promotes the degradation of ERα. [, ]

ANone: The provided research primarily focuses on the pharmacological aspects of this compound. Comprehensive strategies for its recycling and waste management require further research and consideration of environmental regulations and best practices for pharmaceutical waste disposal.

ANone: A wide array of resources supports research on this compound:

- Cell lines and animal models: Well-established cell lines like MCF-7 and its resistant counterparts, alongside animal models, facilitate studying its mechanisms of action and resistance. [, , , , ]

- Analytical techniques: Sophisticated techniques like HPLC, LC-MS/MS, and immunoassays enable the accurate quantification and characterization of this compound and its metabolites. [, , , , , , ]

A: The development and use of tamoxifen, the prodrug of this compound, represent a significant milestone in breast cancer treatment. Clinical trials demonstrating its efficacy in the adjuvant setting revolutionized breast cancer management, leading to a dramatic reduction in recurrence and mortality rates. [, ] Ongoing research continues to refine our understanding of its mechanisms of action, resistance mechanisms, and the development of novel therapies with improved efficacy and safety profiles.

ANone: Research on this compound benefits from extensive cross-disciplinary collaborations:

- Medicinal chemistry: Developing novel analogs with improved pharmacological properties and exploring targeted drug delivery strategies. [, , , , , ]

- Pharmacology: Elucidating its mechanisms of action, resistance mechanisms, and interactions with cellular signaling pathways. [, , , , , , , , , , ]

- Pharmacokinetics and drug metabolism: Understanding its absorption, distribution, metabolism, and excretion and the factors influencing its bioavailability and therapeutic efficacy. [, , , , , , ]

- Oncology: Conducting preclinical and clinical studies to evaluate its efficacy, safety, and long-term outcomes in breast cancer treatment and prevention. [, , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。